Diethylene glycol monostearate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Opacifying. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-hydroxyethoxy)ethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)26-21-20-25-19-18-23/h23H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVUXRBUUYZMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041862 | |

| Record name | Diethylene glycol monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystalline solid; [Chem Service MSDS] | |

| Record name | Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-11-6 | |

| Record name | Diglycol monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEG-2 Stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)ethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWG3GKC3M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

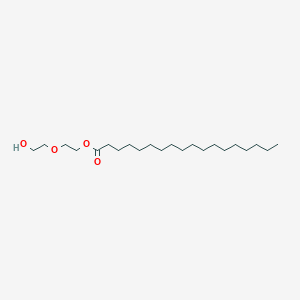

Diethylene glycol monostearate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylene glycol monostearate (DGMS) is a non-ionic surfactant of significant interest across various scientific and industrial fields, including pharmaceuticals and cosmetics. As an ester of stearic acid and diethylene glycol, its amphiphilic nature, conferred by a hydrophilic diethylene glycol head and a hydrophobic stearic acid tail, allows it to function effectively as an emulsifier, stabilizer, and opacifier.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound, with a focus on its applications in research and drug development.

Chemical Structure and Identity

This compound is the ester produced from the chemical reaction between one mole of stearic acid and one mole of diethylene glycol.[1] Its structure is fundamental to its function as a surfactant, enabling the stabilization of oil-in-water emulsions by reducing interfacial tension.[1]

Physicochemical Properties

This compound is typically a cream-colored, waxy solid.[1] Its properties can vary slightly depending on the grade, particularly the amount of free acid content, which influences its self-emulsifying capabilities.[1]

| Property | Value | Reference(s) |

| Molecular Weight | 372.59 g/mol | [1][3] |

| Appearance | Cream-colored, waxy solid | [1] |

| Melting Point | 45–55 °C | [1] |

| Boiling Point | 473 °C at 760 mmHg | [1] |

| Density | 0.933 g/cm³ | [1] |

| Flash Point | 147.3 °C | |

| Hydrophilic-Lipophilic Balance (HLB) | 2.8 (non-self-emulsifying) - 5.4 (self-emulsifying) | [1] |

| Vapor Pressure | 6.22E-11 mmHg at 25°C |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of diethylene glycol with stearic acid.[1] This process can be catalyzed by either acid or enzymatic agents.

General Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a common laboratory-scale synthesis.

Materials:

-

Stearic Acid

-

Diethylene Glycol

-

Acid Catalyst (e.g., sulfuric acid, boric acid)[1]

-

Reactor with heating, stirring, and a distillation setup to remove water

Procedure:

-

Charging the Reactor: Add quantitative amounts of stearic acid and diethylene glycol to the reaction vessel. A molar excess of diethylene glycol is often used to favor the formation of the monoester over the diester.[1] Studies have shown that increasing the glycol-to-acid molar ratio can significantly increase the yield of the monostearate.[1]

-

Catalyst Addition: Introduce a catalytic amount of the acid catalyst.

-

Reaction: Heat the mixture to a temperature typically ranging from 140°C to 200°C with continuous stirring.[1] The water produced during the reaction is continuously removed via distillation to drive the equilibrium towards the product.

-

Monitoring: The reaction progress can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified threshold (e.g., 3 mg KOH/g).[5]

-

Purification: After completion, the excess diethylene glycol may need to be removed, and the product is filtered to yield this compound.

Optimization:

-

Molar Ratio: Controlling the molar ratio of reactants is crucial to minimize the formation of diethylene glycol distearate.[1]

-

Temperature: The reaction temperature affects the reaction rate and should be carefully controlled.[1]

-

Catalyst: The choice and concentration of the catalyst influence the reaction speed and yield.[1]

Synthesis Pathway Diagram

The following diagram illustrates the acid-catalyzed esterification process for synthesizing this compound.

Caption: Acid-catalyzed esterification of stearic acid and diethylene glycol.

Analytical Methodologies

A variety of analytical techniques are employed to characterize this compound and assess its purity. These include Fourier-transform infrared spectroscopy (FTIR) to monitor ester bond formation, gas chromatography (GC) to quantify unreacted fatty acids, and Nuclear Magnetic Resonance (NMR) to confirm the structure.[1]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the analysis of this compound and the determination of free diethylene glycol.[3][6]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Reverse-Phase C18 Column

-

Detector (e.g., Refractive Index Detector or MS detector)

Reagents:

-

Acetonitrile (MeCN), HPLC grade

-

Water, HPLC grade

-

Phosphoric Acid or Formic Acid (for MS compatibility)[3]

-

Tetrahydrofuran (for sample preparation)[6]

-

This compound standard

-

Diethylene Glycol standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of phosphoric acid (or formic acid for MS).[3] A typical composition could be a gradient or isocratic mixture depending on the specific separation required.

-

Standard Preparation: Accurately weigh and dissolve this compound and diethylene glycol standards in tetrahydrofuran to prepare stock solutions.[6] Create a series of calibration standards by diluting the stock solutions.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in tetrahydrofuran to a known concentration (e.g., ~40 mg/mL).[6]

-

Chromatographic Analysis:

-

Set the column temperature and flow rate.

-

Inject equal volumes (e.g., 40 µL) of the standards and the sample solution into the chromatograph.[6]

-

Record the chromatograms and measure the peak responses.

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound, diesters, and free diethylene glycol based on the retention times of the standards.[6]

-

Construct a calibration curve for free diethylene glycol using the standard solutions.

-

Calculate the percentage of monoesters and the concentration of free diethylene glycol in the sample.[6]

-

Applications in Research and Drug Development

The amphiphilic properties of this compound make it a valuable excipient in pharmaceutical formulations.

-

Emulsifier and Stabilizer: It is widely used to stabilize creams, lotions, and ointments.[7]

-

Drug Delivery: There is ongoing research into its use in the preparation of lipid nanoparticles for drug delivery systems.[1]

-

Functional Materials: Its self-assembling properties are being explored for the creation of novel functional materials, such as stimuli-responsive polymers for controlled drug release.[1]

Safety and Toxicology

This compound is generally considered to have low toxicity.

| Safety Data | Value | Species | Reference(s) |

| Oral LD50 | > 10 g/kg | Rat | [8] |

| Dermal LD50 | No data available | - | [8] |

| Inhalation LC50 | No data available | - | [8] |

It is not classified as a hazardous chemical under normal conditions of use.[9] However, standard laboratory safety practices, such as wearing personal protective equipment, should always be followed.[8]

Logical Relationships of DGMS Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its key functional properties.

Caption: Relationship between DGMS structure and its functional properties.

References

- 1. This compound | 106-11-6 | Benchchem [benchchem.com]

- 2. Diglycol monostearate | C22H44O4 | CID 7788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. SID 134971491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102311338A - Method for high-efficiency synthesis of ethylene glycol mono stearate - Google Patents [patents.google.com]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. procurementresource.com [procurementresource.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]

A Comprehensive Technical Guide to the Synthesis of Diethylene Glycol Monostearate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of diethylene glycol monostearate (DEGMS) through the esterification of stearic acid and diethylene glycol. This document outlines the fundamental reaction pathways, key process parameters, detailed experimental protocols, and methods for purification and analysis, serving as a valuable resource for professionals in research and development.

Introduction

This compound (DEGMS), with the molecular formula C₂₂H₄₄O₄, is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and opacifying agent.[1] Its amphiphilic nature, stemming from a hydrophilic diethylene glycol head and a hydrophobic stearic acid tail, allows it to effectively reduce surface tension between immiscible liquids, thereby stabilizing emulsions.[1] The synthesis of DEGMS is primarily achieved through the esterification of stearic acid with diethylene glycol.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₄₄O₄[1] |

| Molecular Weight | 372.59 g/mol [1] |

| Appearance | Cream-colored, waxy solid[1] |

| Melting Point | 45–55°C[1] |

| Boiling Point | 473°C at 760 mmHg[1] |

| Density | 0.933 g/cm³[1] |

| Hydrophilic-Lipophilic Balance (HLB) | 2.8 (non-self-emulsifying) - 5.4 (self-emulsifying)[1] |

| IUPAC Name | 2-(2-hydroxyethoxy)ethyl octadecanoate[1] |

Reaction Mechanism and Kinetics

The synthesis of DEGMS is a classic example of a Fischer esterification, which proceeds via a nucleophilic acyl substitution mechanism.[1] The overall reaction is an equilibrium process where stearic acid reacts with diethylene glycol to form this compound and water.

Reaction Scheme:

CH₃(CH₂)₁₆COOH + HOCH₂CH₂OCH₂CH₂OH ⇌ CH₃(CH₂)₁₆COOCH₂CH₂OCH₂CH₂OH + H₂O (Stearic Acid) + (Diethylene Glycol) ⇌ (this compound) + (Water)

The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the stearic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of diethylene glycol.[1]

Key Synthesis Parameters

The yield and purity of the final product are significantly influenced by several critical reaction parameters. Careful control of these parameters is essential to maximize the formation of the desired monoester and minimize the production of the diester byproduct, diethylene glycol distearate.[1]

Molar Ratio of Reactants

The molar ratio of diethylene glycol to stearic acid is a crucial factor in determining the product distribution.[1] Utilizing an excess of diethylene glycol shifts the reaction equilibrium towards the formation of the monoester, thereby increasing its yield.[1] However, a large excess of glycol can complicate the downstream purification process.[1]

Table 2: Effect of Molar Ratio on Glycol Monoester Yield

| Molar Ratio (Glycol:Acid) | Monoester Yield (%) |

| 1:1 | 43.5[1] |

| 5:1 | 61.0[1] |

| 9:1 | 77.8[1] |

| Note: Data is illustrative and based on the synthesis of ethylene glycol monostearate, demonstrating the principle of using excess glycol.[1] |

A patented method suggests a molar ratio of fatty acid to glycol between 1:1.0 and 1:1.5 for efficient synthesis.[1]

Reaction Temperature

The reaction temperature directly impacts the rate of esterification. Higher temperatures generally lead to faster reaction rates.[1] However, excessively high temperatures can promote the formation of the diethylene glycol distearate byproduct and potentially lead to the degradation of the reactants or products.[1] Typical reaction temperatures range from 140°C to 260°C.[1] One solvent-free method specifies an initial temperature of 190°C, with the reaction proceeding at temperatures between 190°C and 260°C.[1] Another approach involves starting at 170°C and gradually increasing to a final temperature of 200°C.[1]

Catalysts

Acid catalysts are commonly employed to accelerate the esterification reaction. Both protic acids, such as sulfuric acid and p-toluenesulfonic acid, and Lewis acids can be effective.[1]

-

Sulfuric Acid (H₂SO₄): A strong and effective catalyst that can achieve high yields (over 75%).[1] However, its corrosive nature and potential to cause side reactions, such as the dehydration of diethylene glycol, are significant drawbacks.[1]

-

p-Toluenesulfonic Acid (PTSA): A solid, organic acid that is often used in esterification reactions.

-

Enzymatic Catalysts: Lipases, such as Candida antarctica lipase B (CALB), offer a greener alternative, providing high selectivity for the monoester and resulting in higher purity products (98-99%).[1]

Reaction Time

The optimal reaction time is a balance between achieving a high conversion of stearic acid and minimizing the formation of byproducts. Prolonged reaction times, especially at elevated temperatures, can lead to an increase in the formation of diethylene glycol distearate.[1] Reaction times can range from a few hours to over 8 hours, with one study reporting up to 90% monoester formation after 8 hours.[1]

Experimental Protocol

This section provides a generalized experimental protocol for the synthesis of this compound based on common laboratory practices.

Materials:

-

Stearic Acid

-

Diethylene Glycol

-

Acid Catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

Inert Gas (e.g., Nitrogen or Argon)

-

Sodium Bicarbonate Solution (for neutralization)

-

Anhydrous Sodium Sulfate (for drying)

-

Organic Solvent (e.g., toluene for azeotropic removal of water, or for purification)

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Thermometer or thermocouple

-

Dean-Stark apparatus or a similar setup for water removal

-

Condenser

-

Inert gas inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap connected to a condenser, charge the stearic acid and diethylene glycol in the desired molar ratio (e.g., 1:5 acid to glycol).

-

Catalyst Addition: Add the acid catalyst (e.g., 0.5-1% by weight of the reactants).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen, to prevent oxidation at high temperatures.

-

Heating and Reaction: Heat the mixture to the desired reaction temperature (e.g., 180-220°C) with continuous stirring. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring the Reaction: Monitor the progress of the reaction by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value drops to a predetermined level (e.g., below 5 mg KOH/g).

-

Neutralization: After completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base, such as a sodium bicarbonate solution.

-

Purification:

-

Washing: Wash the crude product with water to remove any remaining catalyst, unreacted diethylene glycol, and salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Further Purification (Optional): For higher purity, the product can be purified by column chromatography or vacuum distillation.

-

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Purification and Analysis

Purification Strategies

The primary impurity in the synthesis of DEGMS is diethylene glycol distearate.[1] To minimize its formation, an excess of diethylene glycol is used.[1] For laboratory-scale preparations requiring high purity, silica gel column chromatography can be employed to separate the monoester from the diester and any unreacted starting materials, potentially achieving a purity of over 99%.[1]

Analytical Techniques

Several analytical techniques are used to monitor the reaction progress and characterize the final product:

-

Acid Value Titration: This method is used to determine the amount of unreacted stearic acid and thus monitor the extent of the reaction.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to track the formation of the ester bond (C=O stretch) and the disappearance of the carboxylic acid O-H band.

-

Gas Chromatography (GC): GC is a powerful technique for quantifying the amounts of reactants, the monoester, and the diester byproduct in the reaction mixture.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the this compound.[1]

Conclusion

The synthesis of this compound via esterification is a well-established process. By carefully controlling the molar ratio of reactants, reaction temperature, catalyst, and reaction time, high yields of the desired monoester can be achieved. This guide provides the fundamental knowledge and practical protocols necessary for researchers and professionals to successfully synthesize and purify this compound for various applications. The use of modern analytical techniques is crucial for process optimization and ensuring the quality of the final product.

References

The Amphiphilic Nature of Diethylene Glycol Monostearate: A Technical Guide for Drug Development Professionals

Introduction

Diethylene glycol monostearate (DEGMS) is a non-ionic surfactant of significant interest in the pharmaceutical sciences. Its unique amphiphilic molecular structure, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) moieties, underpins its versatile applications as an emulsifier, stabilizer, and solubilizing agent in a variety of drug delivery systems. This technical guide provides an in-depth exploration of the core amphiphilic properties of DEGMS, detailing its physicochemical characteristics, experimental evaluation protocols, and its role in enhancing drug formulation and delivery.

Physicochemical Properties of this compound

The amphiphilic character of this compound arises from its molecular structure, which consists of a long, hydrophobic stearic acid tail and a more polar, hydrophilic diethylene glycol head. This dual nature allows it to orient itself at the interface between immiscible phases, such as oil and water, thereby reducing interfacial tension and facilitating the formation of stable emulsions.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₄O₄ | [1] |

| Molecular Weight | 372.59 g/mol | [1] |

| Appearance | Cream-colored, waxy solid | [1] |

| Melting Point | 45–55 °C | [1] |

| Hydrophilic-Lipophilic Balance (HLB) | 2.8 - 5.4 | [1] |

| Solubility | Insoluble in water; soluble in hot alcohols and hydrocarbons. | [1] |

The Role of Amphiphilicity in Drug Delivery

The amphiphilicity of this compound is central to its utility in pharmaceutical formulations. Its ability to act as a surface-active agent makes it a valuable excipient in the development of various drug delivery platforms, including emulsions, microemulsions, and solid lipid nanoparticles. By reducing the interfacial tension between oil and water phases, DEGMS can stabilize these systems, preventing coalescence and improving the bioavailability of poorly water-soluble drugs.[1]

The diagram below illustrates the basic principle of emulsification facilitated by an amphiphilic molecule like this compound.

Experimental Protocols for Characterizing Amphiphilicity

The quantitative assessment of a surfactant's amphiphilic nature is crucial for its effective application. Key parameters include the Hydrophilic-Lipophilic Balance (HLB), Critical Micelle Concentration (CMC), and surface tension.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. For polyhydric alcohol fatty acid esters like this compound, the HLB can be calculated using Griffin's method.[2]

Experimental Protocol: Saponification Method for HLB Calculation [2]

-

Saponification:

-

Accurately weigh approximately 1 gram of the this compound sample into a round-bottom flask.

-

Add a known excess of 0.5N alcoholic potassium hydroxide (e.g., 30 ml).

-

Reflux the mixture on a boiling water bath for approximately 1 hour to ensure complete saponification.

-

Prepare a blank by refluxing the same amount of alcoholic potassium hydroxide without the sample.

-

-

Titration:

-

Allow the saponified sample and the blank to cool to room temperature.

-

Add a few drops of phenolphthalein indicator to each flask.

-

Titrate the excess potassium hydroxide in both the sample and blank flasks with a standardized 0.5N hydrochloric acid solution until the pink color disappears.

-

-

Calculation:

-

The saponification value (S) is calculated using the formula: S = (B - T) * N * 56.1 / W where:

-

B = volume (ml) of HCl used for the blank

-

T = volume (ml) of HCl used for the sample

-

N = normality of the HCl solution

-

W = weight (g) of the sample

-

-

The acid number (A) of the stearic acid used in the synthesis should be known or determined separately.

-

The HLB value is then calculated using the formula: HLB = 20 * (1 - S / A)

-

Determination of Critical Micelle Concentration (CMC)

Experimental Protocol: UV-Vis Spectroscopic Determination of CMC [3]

-

Preparation of Solutions:

-

Prepare a stock solution of a suitable dye (e.g., a solvatochromic dye that exhibits a spectral shift in different polarity environments) in a buffer solution.

-

Prepare a series of solutions with a constant concentration of the dye and varying concentrations of this compound, spanning a range where the CMC is expected.

-

-

Spectroscopic Measurement:

-

Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax) for the dye in the absence of the surfactant.

-

-

Data Analysis:

-

Plot the absorbance at λmax (or the shift in λmax) as a function of the this compound concentration.

-

The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the Critical Micelle Concentration.

-

The following diagram illustrates the workflow for determining the CMC of a surfactant.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diglycol Monostearate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycol monostearate, also known as diethylene glycol monostearate, is a non-ionic surfactant of significant interest in the pharmaceutical, cosmetic, and chemical industries.[1] It is an ester produced from the reaction of stearic acid and diethylene glycol.[1] Its chemical structure, which features a hydrophilic diethylene glycol head and a hydrophobic (lipophilic) stearic acid tail, imparts amphiphilic properties.[1] This dual nature allows it to function effectively as an emulsifier, stabilizer, opacifier, and thickening agent in various formulations, particularly in stabilizing oil-in-water emulsions by reducing interfacial tension.[1][] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and analytical characterization methodologies.

Chemical Identity

Physical and Chemical Properties

The physical and chemical characteristics of diglycol monostearate are summarized below. These properties can vary slightly depending on the grade and purity of the product, particularly the content of free fatty acids, which affects its emulsifying properties.[1]

Table 1: General Physical and Chemical Properties

| Property | Value | References |

| Molecular Weight | 372.59 g/mol | [1] |

| Appearance | Cream-colored, waxy solid | [1] |

| Melting Point | 45–55 °C | [1] |

| Boiling Point | 473 °C at 760 mmHg | [1][4] |

| Density | 0.933 g/cm³ | [1][4] |

| Flash Point | 147.3 °C | [4] |

| HLB Value | 2.8 (non-self-emulsifying) - 5.4 (self-emulsifying) | [1] |

| Refractive Index | 1.458 | [4] |

| Vapor Pressure | 6.22 x 10⁻¹¹ mmHg at 25°C | [4] |

Table 2: Computed and Spectral Data

| Property | Value | References |

| LogP (Octanol-Water Partition Coefficient) | 5.80 - 7.7 | [3][4] |

| Polar Surface Area (PSA) | 55.76 Ų | [4] |

| ¹³C NMR Key Signals | Carbonyl carbon (ester), Carbons of diethylene glycol, Carbons of stearic acid alkyl chain | [1] |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) and characteristic fragmentation patterns available in spectral databases. | [1][3] |

Synthesis and Chemical Reactions

Synthesis via Esterification

Diglycol monostearate is commercially synthesized through the esterification of diethylene glycol with stearic acid.[1] This reaction is a nucleophilic acyl substitution where the hydroxyl group of diethylene glycol attacks the carbonyl carbon of stearic acid, leading to the formation of an ester linkage and the elimination of a water molecule.[1]

The reaction requires a catalyst to proceed at a practical rate.[1] Common catalysts include strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, as well as enzymatic catalysts like lipases (e.g., Candida antarctica lipase B, CALB).[1] Enzymatic catalysts offer higher selectivity for the monoester, resulting in a purer product with fewer byproducts like diethylene glycol distearate.[1]

Key parameters to control during synthesis are the molar ratio of reactants and the reaction temperature.[1] Using an excess of diethylene glycol can shift the equilibrium toward the formation of the desired monoester.[1] Temperatures for solvent-free synthesis can range from 190°C to 260°C.[1]

Caption: Esterification of Stearic Acid and Diethylene Glycol.

Experimental Protocols for Characterization

Determination of Purity and Structure

A combination of chromatographic and spectroscopic techniques is employed to assess the purity and confirm the structure of diglycol monostearate.

5.1.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate diglycol monostearate from impurities (e.g., unreacted starting materials, distearate byproduct) and confirm its molecular weight.

-

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., dichloromethane or hexane). Derivatization (e.g., silylation) of the hydroxyl group may be performed to increase volatility.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the components' boiling points and interactions with the column's stationary phase.

-

Detection (MS): As components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Analysis: The resulting mass spectrum for the diglycol monostearate peak will show a molecular ion peak (M⁺) corresponding to its molecular weight and a characteristic fragmentation pattern that can be compared to spectral libraries for identity confirmation.[1][3]

-

5.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure.

-

Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The prepared sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Analysis:

-

¹H NMR: Provides information on the number and types of protons and their neighboring environments.

-

¹³C NMR: Confirms the presence of all carbon atoms in the molecule. Key signals include the downfield carbonyl carbon of the ester group, carbons of the diethylene glycol moiety, and the series of carbons in the long alkyl chain of the stearic acid portion.[1]

-

-

5.1.3 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be pressed into a thin film.[5]

-

Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of IR radiation is measured as a function of wavenumber.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For diglycol monostearate, key peaks include a strong carbonyl (C=O) stretch from the ester group (around 1740 cm⁻¹), C-O stretching bands, and a broad O-H stretch from the terminal hydroxyl group.

-

Caption: Characterization workflow for Diglycol Monostearate.

Determination of Physical Properties

5.2.1 Melting Point Determination

-

Objective: To determine the temperature range over which the solid material melts.

-

Methodology:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

-

5.2.2 Acid Value Titration

-

Objective: To quantify the amount of free stearic acid remaining in the final product.

-

Methodology:

-

A known weight of the diglycol monostearate sample is dissolved in a suitable neutralized solvent (e.g., a mixture of ethanol and ether).

-

A few drops of an indicator (e.g., phenolphthalein) are added.

-

The solution is titrated with a standardized solution of potassium hydroxide (KOH) until a persistent pink endpoint is reached.

-

The acid value is calculated in mg KOH per gram of sample. A lower acid value indicates a more complete esterification reaction.

-

Amphiphilic Nature and Functionality

The functionality of diglycol monostearate as a surfactant is a direct result of its molecular structure.

Caption: Diagram of the amphiphilic structure.

This structure allows it to position itself at the oil-water interface, with the hydrophilic head oriented towards the aqueous phase and the hydrophobic tail in the oil phase, thereby stabilizing emulsions.

Safety and Toxicology

Diglycol monostearate is generally considered safe for use in cosmetic and pharmaceutical applications at current practices and concentrations.[3] It is reported as not meeting GHS hazard criteria.[3] However, as with any chemical, it may cause mild skin and eye irritation in some cases.[3] For research and manufacturing settings, standard personal protective equipment (PPE), including gloves and safety glasses, should be used to minimize exposure.

References

Diethylene Glycol Monostearate: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of diethylene glycol monostearate (DGMS), a non-ionic surfactant with significant applications in the pharmaceutical sciences. Tailored for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, synthesis, and analysis of DGMS, with a focus on its role in drug delivery systems.

Core Molecular and Physical Properties

This compound is the monoester of stearic acid and diethylene glycol. Its amphiphilic nature, stemming from a hydrophilic diethylene glycol head and a hydrophobic stearic acid tail, allows it to function as an effective emulsifier and stabilizer in various formulations.[1]

Chemical and Molecular Identity

| Property | Value | Source(s) |

| Molecular Formula | C22H44O4 | [1][2] |

| Molecular Weight | 372.59 g/mol | [1][2] |

| IUPAC Name | 2-(2-hydroxyethoxy)ethyl octadecanoate | [3] |

| CAS Number | 106-11-6 | [2][4] |

Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Appearance | Cream-colored, waxy solid | Ambient | [1] |

| Melting Point | 43–50 °C | - | [5] |

| Boiling Point | 473 °C | 760 mmHg | |

| Density | 0.933 g/cm³ | - | |

| Hydrophilic-Lipophilic Balance (HLB) | 2.8 - 5.4 | Depending on grade |

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of stearic acid with diethylene glycol.[1] The reaction can be catalyzed by acids or enzymes.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Stearic Acid

-

Diethylene Glycol

-

Acid Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Toluene (for azeotropic removal of water)

-

Reactor with a heating mantle, stirrer, thermometer, and Dean-Stark apparatus

Procedure:

-

Charge the reactor with stearic acid and an excess of diethylene glycol. A molar ratio of 1:1.2 to 1:1.4 (stearic acid:diethylene glycol) is often used to favor the formation of the monoester.

-

Add the acid catalyst, typically 0.1–1.0% of the fatty acid weight.

-

Add toluene to the mixture to facilitate the azeotropic removal of water produced during the reaction.

-

Heat the reactor to an initial temperature of 190°C while stirring. The reaction is typically maintained at a temperature between 190°C and 260°C.

-

Continuously remove the water-toluene azeotrope using the Dean-Stark apparatus.

-

Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below 3 mg KOH/g.[6]

-

Once the reaction is complete, cool the mixture and filter to remove the catalyst.

-

The excess diethylene glycol and toluene can be removed by vacuum distillation.

Analytical Characterization

The purity and identity of this compound can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis and quantification of this compound and the detection of impurities such as free diethylene glycol.

Experimental Protocol: Reversed-Phase HPLC

-

Column: Newcrom R1 or a similar C18 column.[2]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[2]

-

Detector: UV detector or a mass spectrometer.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent, such as tetrahydrofuran.[5]

-

Procedure: Inject the sample into the HPLC system and record the chromatogram. The retention times for diethylene glycol, the monoester, and the diester are approximately 1.0, 0.84, and 0.78, respectively, under certain conditions.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the esterification and identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

-

Instrument: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film or by using an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: Obtain the infrared spectrum of the sample. The presence of a characteristic ester carbonyl (C=O) stretching band around 1740 cm⁻¹ and the absence or significant reduction of the broad carboxylic acid O-H stretching band from stearic acid confirm the formation of the ester.

Application in Drug Delivery

This compound is investigated for its use in drug delivery systems, particularly in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These nanoparticles can encapsulate poorly water-soluble drugs, potentially enhancing their oral bioavailability.

The following diagram illustrates a general workflow for the preparation and characterization of drug-loaded nanoparticles using this compound.

Caption: Experimental workflow for the preparation and evaluation of drug-loaded nanoparticles.

Conclusion

This compound is a versatile excipient with well-defined chemical and physical properties. Its role as a surfactant and lipid matrix component makes it a valuable tool in the development of advanced drug delivery systems. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers working with this compound.

References

- 1. This compound | 106-11-6 | Benchchem [benchchem.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Diglycol monostearate | C22H44O4 | CID 7788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mosselman this compound (85116-97-8, 106-11-6) [knowde.com]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. CN102311338A - Method for high-efficiency synthesis of ethylene glycol mono stearate - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(2-hydroxyethoxy)ethyl octadecanoate (Diethylene Glycol Monostearate)

This technical guide provides a comprehensive overview of 2-(2-hydroxyethoxy)ethyl octadecanoate, commonly known as this compound. It is a non-ionic surfactant with significant applications in the pharmaceutical industry, particularly in drug delivery systems. This document details its chemical properties, synthesis, and relevant experimental protocols, presented for a technical audience.

Chemical Identity and Properties

The IUPAC name for this compound is 2-(2-hydroxyethoxy)ethyl octadecanoate [1][2]. Its chemical structure features a hydrophilic diethylene glycol head and a hydrophobic stearic acid tail, rendering it amphiphilic and effective as an emulsifier for oil-in-water emulsions[1].

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(2-hydroxyethoxy)ethyl octadecanoate[1][2] |

| Synonyms | Diglycol monostearate, PEG-2 Stearate[2][3] |

| CAS Number | 106-11-6[2][4] |

| Molecular Formula | C₂₂H₄₄O₄[1][4] |

| Molecular Weight | 372.59 g/mol [1] |

| Appearance | Cream-colored, waxy solid[1] |

| Melting Point | 45–55 °C[1] |

| Boiling Point | 473 °C at 760 mmHg[1][4] |

| Density | 0.933 g/cm³[1][4] |

| Hydrophilic-Lipophilic Balance (HLB) | 2.8 (non-self-emulsifying) - 5.4 (self-emulsifying)[1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of stearic acid with diethylene glycol[1]. This reaction can be catalyzed by acids or enzymes.

This traditional method involves heating stearic acid and diethylene glycol in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reactant Preparation: In a suitable reactor, combine stearic acid and an excess of diethylene glycol. The molar ratio of glycol to acid can be varied to optimize the yield of the monoester over the diester byproduct. For example, increasing the glycol-to-acid molar ratio from 1:1 to 9:1 has been shown to increase the yield of glycol monostearate from 43.5% to 77.8%[1].

-

Catalyst Addition: Introduce an acid catalyst, such as sulfuric acid, boric acid, or a Lewis acid like tin(II) oxalate[1].

-

Reaction Conditions: Heat the mixture. The reaction temperature is typically maintained between 170°C and 200°C[1]. Higher temperatures can accelerate the reaction but may also promote the formation of the diethylene glycol distearate byproduct[1].

-

Monitoring and Completion: The reaction progress can be monitored by measuring the acid value of the mixture. The reaction is typically considered complete when the acid value drops below a specified threshold (e.g., 3 mg KOH/g)[5].

-

Purification: After the reaction, the excess diethylene glycol and the catalyst are removed. The final product is then filtered to yield this compound[5].

Table 2: Influence of Molar Ratio on Glycol Monostearate Yield

| Glycol:Acid Molar Ratio | Temperature (°C) | Yield of Glycol Monostearate (%) |

| 1:1 | 180 | 43.5[1] |

| 9:1 | 140 | 77.8[1] |

An alternative, "green chemistry" approach utilizes lipases as biocatalysts. This method offers high selectivity and milder reaction conditions.

Experimental Protocol: Enzymatic Esterification

-

Reactant and Enzyme Preparation: Combine stearic acid and diethylene glycol in a solvent-free system. Add a lipase, such as Candida antarctica lipase B (CALB)[1].

-

Reaction Conditions: Maintain the reaction at a lower temperature, typically between 50°C and 70°C[1].

-

Product Formation: The lipase selectively catalyzes the formation of the monoester, leading to a higher purity product (often 98-99%)[1].

-

Enzyme Recovery and Product Purification: The enzyme can be recovered and reused. The product is then purified to remove any unreacted starting materials.

Logical Workflow for Synthesis and Application

The synthesis of this compound is a foundational step for its application in advanced drug delivery systems, such as lipid nanoparticles.

Role in Drug Development

This compound is a valuable excipient in pharmaceutical formulations. Its amphiphilic nature makes it an excellent emulsifier and solubilizing agent, which is particularly useful for poorly water-soluble drugs[6][7].

One of its key applications is in the formation of lipid nanoparticles (LNPs) for drug delivery[1]. In these systems, it can act as a stabilizer, helping to create uniform and stable nanoparticles that can encapsulate active pharmaceutical ingredients (APIs). This encapsulation can improve the bioavailability and targeted delivery of the API.

Signaling Pathways and Experimental Workflows

Currently, there is no evidence to suggest that this compound is directly involved in biological signaling pathways. Its primary role in a biological context is as a component of a drug delivery vehicle.

The experimental workflow for evaluating its utility in a drug delivery system typically involves formulation, characterization, and in vitro/in vivo testing.

References

- 1. This compound | 106-11-6 | Benchchem [benchchem.com]

- 2. Diglycol monostearate | C22H44O4 | CID 7788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SID 134971491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:106-11-6 | Chemsrc [chemsrc.com]

- 5. CN102311338A - Method for high-efficiency synthesis of ethylene glycol mono stearate - Google Patents [patents.google.com]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 7. researchgate.net [researchgate.net]

The Unseen Workhorse: A Technical Guide to the Non-Ionic Surfactant Properties of Diethylene Glycol Monostearate

For Researchers, Scientists, and Drug Development Professionals

Diethylene glycol monostearate (DEGMS), a non-ionic surfactant, is a pivotal ingredient in a multitude of pharmaceutical and research applications. Its amphiphilic nature, arising from a hydrophilic diethylene glycol head and a lipophilic stearic acid tail, allows it to effectively reduce surface tension and act as a powerful emulsifying agent.[1] This technical guide provides an in-depth analysis of the core non-ionic surfactant properties of DEGMS, complete with experimental methodologies and a workflow for its application in nanoemulsion formulation.

Physicochemical Characteristics

This compound is synthesized through the esterification of stearic acid and diethylene glycol.[1] It typically presents as a cream-colored, waxy solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | PEG-2 Stearate, Diglycol Monostearate | [2][3] |

| CAS Number | 106-11-6 | [1] |

| Molecular Formula | C₂₂H₄₄O₄ | [1] |

| Molecular Weight | 372.59 g/mol | [1] |

| Appearance | Cream-colored, waxy solid | [1] |

| Melting Point | 45–55 °C | [1] |

| Hydrophilic-Lipophilic Balance (HLB) | 2.8 (non-self-emulsifying) - 5.4 (self-emulsifying) | [1] |

Core Surfactant Properties: A Quantitative Overview

The efficacy of a surfactant is primarily defined by its ability to lower the surface tension of a liquid and to form micelles at a specific concentration, known as the Critical Micelle Concentration (CMC).

Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. This is a critical parameter as it indicates the minimum concentration of surfactant required to achieve maximum surface tension reduction and to enable the solubilization of hydrophobic substances.

Data Gap: Despite a comprehensive literature search, specific experimental data for the Critical Micelle Concentration (CMC) and the precise surface tension reduction values for this compound could not be located. For the closely related compound, glyceryl monostearate (GMS), CMC values have been reported in the range of 0.1 - 0.5 mM. It is important to note that this is not a direct substitute for DEGMS data and should be used with caution. Further experimental investigation is required to definitively determine these values for this compound.

Experimental Protocols for Surfactant Characterization

To address the existing data gap, researchers can employ established methodologies to determine the CMC and surface tension of this compound.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This method is considered a standard for determining the CMC of both ionic and non-ionic surfactants.[4]

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and further additions of the surfactant lead to the formation of micelles in the bulk of the solution, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.[4]

Detailed Methodology (Wilhelmy Plate Method):

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water, potentially with a co-solvent if solubility is low at room temperature). Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Instrumentation: Utilize a tensiometer equipped with a Wilhelmy plate. The Wilhelmy plate is typically a thin plate of platinum, which is inert and easily cleaned.

-

Measurement Procedure:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Clean the Wilhelmy plate thoroughly, for example, by flaming it to remove any organic contaminants.

-

Pour the surfactant solution of a specific concentration into the sample vessel.

-

Immerse the Wilhelmy plate into the solution.

-

The instrument measures the force exerted on the plate by the surface tension of the liquid.

-

Record the surface tension value once the reading has stabilized.

-

Repeat the measurement for each of the prepared dilutions, starting from the lowest concentration.

-

-

Data Analysis:

-

Plot the measured surface tension values (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting graph will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[4]

-

Application in Drug Delivery: Nanoemulsion Formulation Workflow

This compound is frequently used as a surfactant in the formulation of nanoemulsions for drug delivery, which can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[5][6] The following workflow outlines the key steps in developing a nanoemulsion using DEGMS.

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification reaction between stearic acid and diethylene glycol.[1] This process involves the reaction of the carboxylic acid group of stearic acid with one of the hydroxyl groups of diethylene glycol, resulting in the formation of an ester linkage and the release of a water molecule.

Conclusion

This compound is a versatile and effective non-ionic surfactant with established applications in pharmaceutical formulations. While its physicochemical properties are well-documented, a notable gap exists in the publicly available quantitative data for its critical micelle concentration and surface tension reduction. The experimental protocols outlined in this guide provide a clear pathway for researchers to determine these crucial parameters. A deeper understanding of these quantitative aspects will enable more precise and optimized formulation development, particularly in the promising field of nano-based drug delivery systems.

References

- 1. This compound | 106-11-6 | Benchchem [benchchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. peg-2 stearate, 106-11-6 [thegoodscentscompany.com]

- 4. Method of Determination of CMC | PPT [slideshare.net]

- 5. jchr.org [jchr.org]

- 6. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

Hydrophilic-Lipophilic Balance (HLB) of diethylene glycol monostearate

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Diethylene Glycol Monostearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a non-ionic surfactant crucial in various pharmaceutical and research applications. The document outlines its physicochemical properties, methods for HLB determination, and its role in formulation science.

Introduction to this compound

This compound (DEGMS) is an ester formed from the reaction of stearic acid and diethylene glycol.[1] Its chemical structure, featuring a hydrophilic diethylene glycol head and a lipophilic stearic acid tail, grants it amphiphilic properties. This dual nature allows it to function as an effective emulsifier, stabilizing oil-in-water emulsions by reducing interfacial tension.[1] DEGMS is a cream-colored, waxy solid and is available in different grades, such as self-emulsifying and non-self-emulsifying, which influences its surfactant properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₄₄O₄[1] |

| Molecular Weight | 372.59 g/mol [1] |

| Appearance | Cream-colored waxy solid[1] |

| Melting Point | 45–55°C[1] |

| Boiling Point | 473°C at 760 mmHg[1] |

| Density | 0.933 g/cm³[1] |

| Hydrophilic-Lipophilic Balance (HLB) | 2.8 (non-self-emulsifying) - 5.4 (self-emulsifying)[1] |

| IUPAC Name | 2-(2-hydroxyethoxy)ethyl octadecanoate[1] |

| CAS Number | 106-11-6[1][2] |

The Hydrophilic-Lipophilic Balance (HLB) System

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to classify surfactants based on their degree of hydrophilicity or lipophilicity.[3] The scale, first developed by Griffin in 1949, is a crucial tool for formulators in selecting the appropriate surfactant or blend of surfactants to achieve stable emulsions.[4][5] The HLB value indicates the balance between the hydrophilic and lipophilic portions of the surfactant molecule.[6]

The HLB scale typically ranges from 0 to 20:

-

0-3: Anti-foaming agents[3]

-

3-6: W/O (water-in-oil) emulsifiers[3]

-

7-9: Wetting and spreading agents[3]

-

8-16: O/W (oil-in-water) emulsifiers[3]

-

13-16: Detergents[3]

-

16-18: Solubilizers or hydrotropes[3]

Determination of HLB Value

The HLB value of a surfactant can be determined through theoretical calculations based on its chemical structure or through experimental methods.

Theoretical Calculation Methods

For non-ionic surfactants, Griffin proposed a method in 1954 based on the molecular weight of the hydrophilic portion of the molecule.[3][4]

Formula: HLB = 20 * (Mh / M)[3][4]

Where:

For esters of polyhydric alcohols and fatty acids, such as this compound, the HLB can also be calculated using the saponification number and the acid number.[7]

Formula: HLB = 20 * (1 - S / A)[7]

Where:

In 1957, Davies proposed a method that calculates the HLB value by assigning specific group numbers to the various chemical groups within the surfactant molecule.[3][4] This method considers the contribution of both strong and weak hydrophilic groups.[4]

Formula: HLB = 7 + Σ(hydrophilic group numbers) - n × 0.475[3]

Where:

-

n is the number of lipophilic groups in the molecule.[3]

Experimental Protocols

Experimental determination of the required HLB for an oil phase involves preparing a series of emulsions with different, known HLB values and observing their stability. The HLB value that results in the most stable emulsion is considered the required HLB of the oil.

-

Preparation of Surfactant Blends: A range of surfactant blends with varying HLB values is prepared by mixing a high HLB surfactant and a low HLB surfactant in different ratios.

-

Emulsion Formulation: For each surfactant blend, an emulsion is prepared with a specific oil-to-water ratio. The surfactant concentration is typically kept constant across all formulations.

-

Homogenization: The oil and water phases are mixed and homogenized using appropriate equipment (e.g., high-shear mixer, sonicator) to form the emulsions.

-

Stability Evaluation: The stability of the resulting emulsions is assessed over time. This can be done by observing for phase separation, creaming, or coalescence. Instrumental methods such as light scattering for particle size analysis or turbidimetry can also be employed for a more quantitative assessment.

-

Determination of Optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion is considered the required HLB for that specific oil phase.

Caption: Experimental workflow for determining the required HLB of an oil phase.

Applications in Research and Drug Development

The amphiphilic nature and emulsifying properties of this compound make it a valuable excipient in pharmaceutical formulations and drug delivery systems.

-

Emulsion and Microemulsion Systems: DEGMS is used to formulate stable emulsions and microemulsions for the delivery of poorly water-soluble drugs.[8] These systems can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[8]

-

Topical and Transdermal Delivery: In topical formulations, DEGMS can act as a penetration enhancer, facilitating the transport of drugs across the skin barrier.[8] It is used in the preparation of creams, lotions, and ointments.

-

Lipid-Based Drug Delivery: DEGMS is employed in the development of lipid nanoparticles and other lipid-based carriers for targeted drug delivery.[1]

-

Controlled Release Formulations: The waxy nature of DEGMS can be utilized to modulate the release of drugs from solid dosage forms.

Conclusion

This compound is a versatile non-ionic surfactant with a low HLB value, making it suitable for a range of applications, particularly as a W/O emulsifier. A thorough understanding of its HLB and physicochemical properties is essential for researchers and formulation scientists to effectively utilize this excipient in the development of stable and efficacious drug delivery systems. The choice between theoretical calculation and experimental determination of HLB will depend on the complexity of the formulation and the desired level of accuracy.

References

- 1. This compound | 106-11-6 | Benchchem [benchchem.com]

- 2. Mosselman this compound (85116-97-8, 106-11-6) [knowde.com]

- 3. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 4. pharmajournal.net [pharmajournal.net]

- 5. spcop.in [spcop.in]

- 6. labinsights.nl [labinsights.nl]

- 7. web.ist.utl.pt [web.ist.utl.pt]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

An In-depth Technical Guide to the Fundamental Reaction Pathways for Diethylene Glycol Monostearate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction pathways for the synthesis of diethylene glycol monostearate (DGMS), a non-ionic surfactant with significant applications in the pharmaceutical, cosmetic, and food industries. This document details the fundamental principles, experimental protocols, and critical parameters governing the primary synthesis routes: direct esterification and transesterification.

Introduction

This compound (C₂₂H₄₄O₄) is an ester formed from the reaction of diethylene glycol and stearic acid. Its amphiphilic nature, with a hydrophilic diethylene glycol head and a hydrophobic stearic acid tail, allows it to function as an effective emulsifier, stabilizer, and viscosity-modifying agent. The synthesis of high-purity DGMS is crucial for its performance in various applications. This guide explores the chemical and enzymatic routes to its production, providing detailed methodologies and comparative data to aid researchers in selecting and optimizing the appropriate synthesis strategy.

Core Reaction Pathways

The synthesis of this compound is primarily achieved through two fundamental reaction pathways: direct esterification and transesterification. Both methods can be performed using chemical catalysts or enzymes, each with distinct advantages and disadvantages.

Direct Esterification

Direct esterification is the most common method for synthesizing DGMS. It involves the reaction of stearic acid with diethylene glycol, typically at elevated temperatures and in the presence of a catalyst, to form the monoester and water as a byproduct.[1]

Reaction:

The reaction is reversible, and therefore, the removal of water is essential to drive the equilibrium towards the formation of the product.[1]

A variety of catalysts can be employed to accelerate the direct esterification reaction.

-

Acid Catalysts: Protonic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are widely used due to their low cost and high activity.[2] Lewis acids are also effective. These catalysts function by protonating the carbonyl oxygen of the stearic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of diethylene glycol. While effective, strong mineral acids like sulfuric acid can be corrosive and may promote side reactions, such as the dehydration of diethylene glycol.[1] p-Toluenesulfonic acid is often preferred as it is a solid, non-corrosive, and easily handled organic acid.[3]

-

Enzymatic Catalysts (Lipases): Lipases, particularly from Candida antarctica (immobilized as Novozym 435), offer a green and highly selective alternative to chemical catalysts.[1] Enzymatic esterification proceeds under milder reaction conditions (lower temperatures), minimizing byproduct formation and energy consumption.[1][4] The high selectivity of lipases favors the formation of the monoester, leading to a purer product.[1] However, the higher cost of enzymes can be a limiting factor for large-scale industrial production.[1]

Several parameters critically influence the yield and purity of DGMS in direct esterification.

-

Molar Ratio of Reactants: An excess of diethylene glycol is typically used to shift the reaction equilibrium towards the formation of the monostearate and minimize the production of the diester byproduct.[1] However, a very large excess can complicate the purification process.[1]

-

Temperature: Higher temperatures increase the reaction rate but can also promote the formation of byproducts and cause thermal degradation. Typical temperatures for acid-catalyzed reactions range from 140°C to 240°C.[1][5] Enzymatic reactions are conducted at much lower temperatures, generally between 50°C and 70°C.[1]

-

Catalyst Concentration: The reaction rate is dependent on the catalyst concentration, with higher concentrations generally leading to faster reactions.[6] However, there is often an optimal concentration beyond which there is no significant increase in rate, and in some cases, it can lead to unwanted side reactions.[6]

-

Water Removal: Continuous removal of water is crucial for achieving high conversion. This is often accomplished by azeotropic distillation using a solvent like toluene or by applying a vacuum.[1]

Transesterification

Transesterification is an alternative pathway for the synthesis of DGMS, which involves the reaction of diethylene glycol with an ester of stearic acid, such as methyl stearate. This reaction is also catalyzed by acids or bases.

Reaction:

The removal of the lower-boiling alcohol byproduct (methanol) drives the reaction to completion.

-

Base Catalysts: Homogeneous base catalysts like sodium methoxide or potassium hydroxide are effective for transesterification. Solid base catalysts, such as KF/CaO supported on active carbon, have also been shown to be highly efficient and offer the advantage of easier separation from the reaction mixture.[7][8][9]

-

Acid Catalysts: Acid catalysts, similar to those used in direct esterification, can also be employed for transesterification.

Quantitative Data Summary

The following tables summarize quantitative data on the synthesis of this compound and related glycol esters under various conditions.

Table 1: Effect of Molar Ratio and Temperature on Glycol Monostearate Yield (Direct Esterification of Ethylene Glycol and Stearic Acid) [10]

| Molar Ratio (Glycol:Acid) | Temperature (°C) | Monoester Yield (%) |

| 1:1 | 180 | 43.5 |

| 5:1 | Not Specified | ~61 |

| 9:1 | 140 | 77.8 |

Table 2: Comparison of Catalysts for Direct Esterification

| Catalyst | Reactants | Temperature (°C) | Reaction Time | Yield/Conversion | Reference |

| p-Toluenesulfonic Acid | Ethylene Glycol Butyl Ether + Acetic Acid | 80-95 | 60 min | 98.81% | [2] |

| Sulfuric Acid | Corn Stover | 150 | 1 h | Lower than PTSA | [11] |

| Novozym 435 (Lipase) | Ethylene Glycol + Stearic Acid | Not Specified | Not Specified | High Conversion (~100%) | [4] |

Table 3: Reaction Conditions for Transesterification of Diethylene Glycol Monomethyl Ether with Methyl Laurate [7][8]

| Parameter | Optimal Value |

| Catalyst | KF/CaO on Active Carbon |

| Molar Ratio (DGME:ML) | 4:1 |

| Catalyst Amount | 5 wt% |

| Temperature | 75°C |

| Reaction Time | 30 min |

| Yield | 96.3% |

Experimental Protocols

Direct Esterification of Diethylene Glycol with Stearic Acid (Acid-Catalyzed)

This protocol is based on a general procedure for the synthesis of glycol esters.[1]

Materials:

-

Stearic Acid

-

Diethylene Glycol

-

p-Toluenesulfonic Acid (catalyst)

-

Toluene (for azeotropic water removal, optional)

-

Nitrogen gas supply

Equipment:

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dean-Stark apparatus with condenser (if using toluene) or vacuum setup

-

Heating mantle

Procedure:

-

Set up the reaction apparatus in a fume hood.

-

Charge the round-bottom flask with stearic acid and diethylene glycol (e.g., a molar ratio of 1:3).

-

Add the p-toluenesulfonic acid catalyst (e.g., 0.5-1.0 wt% of the total reactants).

-

If using azeotropic distillation, add toluene to the flask.

-

Begin stirring and purge the system with nitrogen gas.

-

Heat the mixture to the desired reaction temperature (e.g., 160-180°C).

-

Continuously remove the water formed during the reaction either by collecting it in the Dean-Stark trap or by applying a vacuum.

-

Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value drops below a certain level (e.g., < 5 mg KOH/g).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst with a base (e.g., sodium carbonate solution).

-

Purify the product by vacuum distillation or recrystallization.

Transesterification of Methyl Stearate with Diethylene Glycol (Base-Catalyzed)

This protocol is adapted from a procedure for a similar transesterification reaction.[7][8]

Materials:

-

Methyl Stearate

-

Diethylene Glycol

-

Potassium Hydroxide (catalyst)

-

Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Condenser

-

Heating mantle with a temperature controller

Procedure:

-

Ensure all glassware is dry.

-

Charge the round-bottom flask with methyl stearate and diethylene glycol (e.g., a molar ratio of 1:4).

-

Add the potassium hydroxide catalyst (e.g., 1 wt% of the methyl stearate).

-

Begin stirring and purge the system with nitrogen.

-

Heat the reaction mixture to the desired temperature (e.g., 120-140°C).

-

The methanol byproduct will begin to distill off. Continue the reaction until methanol is no longer produced.

-

Monitor the reaction progress by gas chromatography (GC) to observe the disappearance of methyl stearate and the formation of this compound.

-

After the reaction is complete, cool the mixture.

-

Neutralize the catalyst with an acid (e.g., phosphoric acid).

-

The resulting salt can be removed by filtration or washing with water.

-

Purify the product by vacuum distillation.

Visualization of Pathways and Workflows

Direct Esterification Pathway

Caption: Acid-catalyzed direct esterification of stearic acid and diethylene glycol.

Transesterification Workflow

Caption: General workflow for the base-catalyzed transesterification synthesis of DGMS.

Influence of Reaction Parameters on DGMS Yield

Caption: Logical relationship of key reaction parameters affecting DGMS yield and purity.

Purification and Characterization

Purification

The crude this compound product typically contains unreacted starting materials, catalyst residues, and byproducts such as diethylene glycol distearate. Purification is essential to obtain a high-purity product.

-